molecular formula C12H13IN2O2 B8459988 ethyl 4-iodo-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate CAS No. 1537883-72-9

ethyl 4-iodo-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Cat. No. B8459988
CAS RN: 1537883-72-9
M. Wt: 344.15 g/mol
InChI Key: KMGPQSFZUJKXLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-iodo-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C12H13IN2O2 and its molecular weight is 344.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-iodo-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-iodo-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1537883-72-9

Molecular Formula

C12H13IN2O2

Molecular Weight

344.15 g/mol

IUPAC Name

ethyl 4-iodo-1,6-dimethylpyrrolo[2,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C12H13IN2O2/c1-4-17-12(16)9-7(2)14-11-8(10(9)13)5-6-15(11)3/h5-6H,4H2,1-3H3

InChI Key

KMGPQSFZUJKXLB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1I)C=CN2C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 0° C. solution of ethyl 4-hydroxy-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (10.0 g, 42.7 mmol) in acetonitrile (200 mL) and pyridine (4.13 mL, 51.2 mmol) was treated dropwise with Tf2O (8.65 mL, 51.2 mmol). After 1 h, the reaction mixture was treated with NaI (19.20 g, 128 mmol) followed by dropwise addition of 3M HCl (17.08 mL, 51.2 mmol) and warmed to 70° C. After 3 h, the reaction mixture was cooled to ambient temperature and added to a sat. aq. solution of Na2S2O3. After stirring for 15 min, ethyl acetate was added and the layers partitioned. The organic layer was washed with brine, dried (Na2SO4), filtered and concentrated in vacuo to afford ethyl 4-iodo-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (14.7 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.13 mL
Type
reactant
Reaction Step One
Name
Quantity
8.65 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
19.2 g
Type
reactant
Reaction Step Two
Name
Quantity
17.08 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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